molecular formula C11H15NO3 B8579869 Carbonic acid, 2-(dimethylamino)ethyl phenyl ester CAS No. 63580-76-7

Carbonic acid, 2-(dimethylamino)ethyl phenyl ester

Cat. No.: B8579869
CAS No.: 63580-76-7
M. Wt: 209.24 g/mol
InChI Key: WWCVJFGKMHHWPF-UHFFFAOYSA-N
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Description

Carbonic acid, 2-(dimethylamino)ethyl phenyl ester is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

63580-76-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(dimethylamino)ethyl phenyl carbonate

InChI

InChI=1S/C11H15NO3/c1-12(2)8-9-14-11(13)15-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

WWCVJFGKMHHWPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)OC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 500 ml three-necked round-bottomed flask equipped with an internal thermometer, reflux condenser, mechanical stirrer, addition funnel, and argon inlet are added N,N-dimethylethanolamine (25.00 g, 0.281 mol), toluene (200 ml), and triethylamine (31.21 g, 0.309 mol). The mixture is treated with a solution of phenylchloroformate (43.91 g, 0.281 mol) dissolved in 50 ml of toluene over 15 min. After addition is complete, the mixture is heated to reflux for 3 h. The cooled mixture is washed with saturated sodium bicarbonate solution (2×100 ml) and water (100 ml). The organic phase is dried over MgSO4, filtered, and concentrated first by rotary evaporation at 50° C. (water aspirator vacuum) and then at 60° C. (0.05 mmHg) in a Kugelrohr oven to give 8 as a light yellow oil, 49.93 g (85%) that crystallizes on standing.
Quantity
25 g
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reactant
Reaction Step One
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31.21 g
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reactant
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200 mL
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solvent
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43.91 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

A 391 mg (2.5 mmole) portion of phenyl chloroformate was added dropwise to a solution of 223 mg (2.5 mmole) of N,N-dimethylethanolamine and 253 mg (2.5 mmole) of triethylamine in 5 ml of methylene chloride under ice-cooling with stirring, followed by stirring further under ice-cooling for 10 minutes and then at room temperature for 30 minutes. The reaction solution was diluted with methylene chloride, and the solution was washed with 1% aqueous sodium hydrogencarbonate solution and dried over sodium sulfate. The solvent was distilled off, and there was obtained 465 mg of the crude 2-dimethylaminoethyl phenyl carbonate in the form of a colorless oil. 880 mg (2.2 mmole) of the compound as obtained in Example 80 was added to the compound, followed by warming at 90° C. for 2 hours. The reaction solution was subjected to separation and purification by chromatography on a column of silica gel (40 g). After impurities were removed with n-hexane-ethyl acetate (1:4) as an eluent, there was obtained the objective compound in the form of a colorless powder from the eluate of chloroform-methanol (10:1). Yield of 800 mg (71%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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223 mg
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reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
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5 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

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